2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide
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Overview
Description
2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxypropyl group attached to an isoindolin-1-imine moiety.
Mechanism of Action
Target of Action
Isoindolines, a family of compounds to which this compound belongs, have been found to interact with the human dopamine receptor d2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including motor control, reward, and reinforcement.
Mode of Action
Isoindolines are known to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence the dopaminergic signaling pathway . This pathway plays a critical role in various neurological processes, and its dysregulation is associated with several neurological disorders, including Parkinson’s disease and schizophrenia.
Pharmacokinetics
Isoindolines were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide typically involves the reaction of isoindoline with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane or ethanol is common. The reaction mixture is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted isoindolines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Isoindoline derivatives: Similar in structure but lacking the methoxypropyl group.
Isoindolin-1-imine hydrochloride: Similar core structure but different counterion.
Uniqueness: 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(3-methoxypropyl)-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.BrH/c1-15-8-4-7-14-9-10-5-2-3-6-11(10)12(14)13;/h2-3,5-6,13H,4,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJWDGMOYHSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=CC=CC=C2C1=N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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